

"14-Hydroxytetradecanoic acid applications in cosmetics and pharmaceuticals"

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Compound of Interest

Compound Name: 14-Hydroxytetradecanoic acid

Cat. No.: B172591

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Application Notes and Protocols: 14-Hydroxytetradecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction:

14-Hydroxytetradecanoic acid (14-HTA), also known as 14-hydroxymyristic acid, is an omega-hydroxy long-chain fatty acid derived from myristic acid.^{[1][2]} Its amphiphilic nature, with a polar hydroxyl group at one end and a nonpolar fatty acid chain, makes it a molecule of interest for topical applications. While detailed public data on its specific efficacy is emerging, its structural similarity to other well-studied hydroxy fatty acids suggests potential applications in cosmetics for skin barrier enhancement, anti-aging, and in pharmaceuticals for its anti-inflammatory and antimicrobial properties.^{[1][3][4]}

These application notes provide an overview of the hypothesized mechanisms of action for 14-HTA and detailed protocols for evaluating its efficacy in key cosmetic and pharmaceutical applications.

Section 1: Cosmetic Applications & Efficacy Data

The primary cosmetic applications of **14-Hydroxytetradecanoic acid** are hypothesized to be in anti-aging, skin hydration, and barrier repair, leveraging mechanisms common to other hydroxy fatty acids.

Anti-Aging and Collagen Synthesis

Many hydroxy fatty acids are known to act as agonists for Peroxisome Proliferator-Activated Receptor alpha (PPAR α), a nuclear receptor that can upregulate the synthesis of extracellular matrix proteins.[3][4] Activation of PPAR α in dermal fibroblasts can lead to increased production of collagen, improving skin firmness and elasticity.

Quantitative Data (Based on the related compound (R)-10-Hydroxystearic Acid)

Parameter Assessed	Test System	Concentration	Result	Reference
PPAR α Activation	Luciferase Reporter Gene Assay	0.33 mM	15.7-fold induction vs. control	[4]
Collagen I Synthesis	Primary Human Dermal Fibroblasts	5 μ M	+96% vs. untreated control	[5]
Collagen III Synthesis	Primary Human Dermal Fibroblasts	5 μ M	+244% vs. untreated control	[5]
Collagen III Synthesis	Ex Vivo Human Skin	0.01% (0.33 mM)	+70% vs. vehicle control	[4]
MMP-1 Gene Expression (UV-induced)	Ex Vivo Human Skin	0.1% (0.33 mM)	-83% vs. irradiated vehicle	[5]

Skin Barrier Function and Hydration

Omega-hydroxy fatty acids are integral components of skin lipids and are crucial for maintaining the integrity of the stratum corneum, the skin's primary barrier.[6] By reinforcing this barrier, 14-HTA can help reduce transepidermal water loss (TEWL) and improve skin hydration.

Quantitative Data (Based on Clinical Studies of Barrier-Repairing Formulations)

Parameter Assessed	Test System	Treatment Duration	Result	Reference
Transepidermal Water Loss (TEWL)	Human Volunteers (Dry/AD Skin)	5 weeks	Significant reduction (p<0.001) vs. baseline	[7]
Skin Hydration (Corneometry)	Human Volunteers	14 days	Significant increase vs. control group	[8]
Skin Firmness	Human Volunteers	56 days	+41.4% increase in clinical score	[9]
Skin Wrinkles (Crow's Feet)	Human Volunteers	56 days	-25.4% reduction in clinical score	[9]

Section 2: Pharmaceutical Applications & Efficacy Data

Potential pharmaceutical applications include the development of topical anti-inflammatory agents and antimicrobial treatments.

Anti-Inflammatory Effects

Hydroxy fatty acids can modulate inflammatory responses. A key hypothesized mechanism is the inhibition of the NF- κ B (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a central regulator of inflammation.[10][11] By preventing the activation of NF- κ B, 14-HTA may reduce the expression of pro-inflammatory cytokines.

Antimicrobial Properties

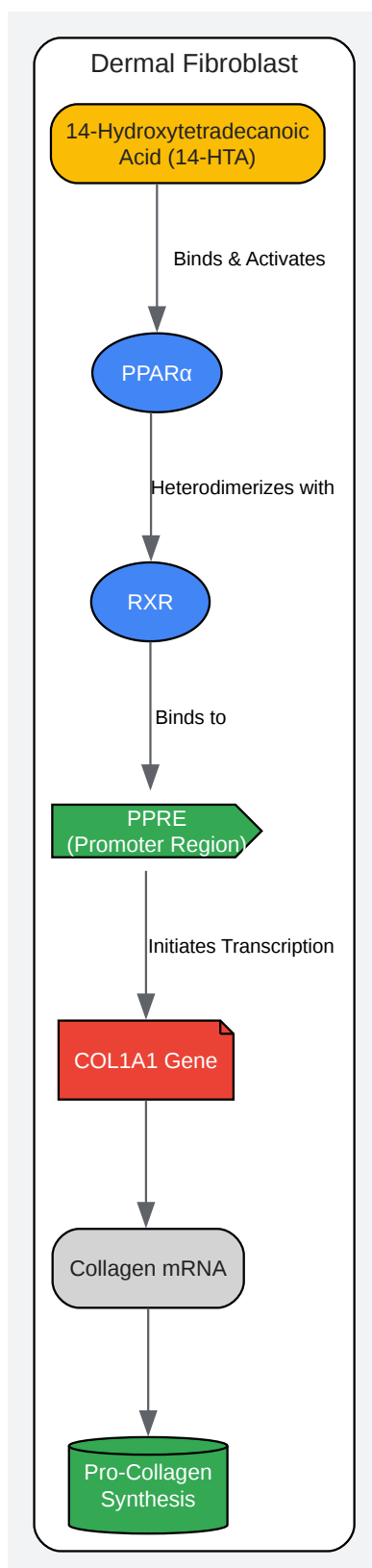
Fatty acids and their derivatives are known to possess antimicrobial activity against a range of pathogens, including *Staphylococcus aureus*. [12] Their mechanism often involves the disruption of the bacterial cell membrane.

Quantitative Data (General Efficacy for Fatty Acid Derivatives)

Parameter Assessed	Test Organism	Test Method	Result (MIC)	Reference
Antimicrobial Activity	Staphylococcus aureus	Microplate Broth Dilution	2 - 4000 µg/mL (Range for various FADs)	[12]
Antifungal Activity	Aspergillus flavus	Microplate Broth Dilution	7.81 - 31.25 µg/mL (Range for chalcones)	[13]

Section 3: Visualized Mechanisms of Action

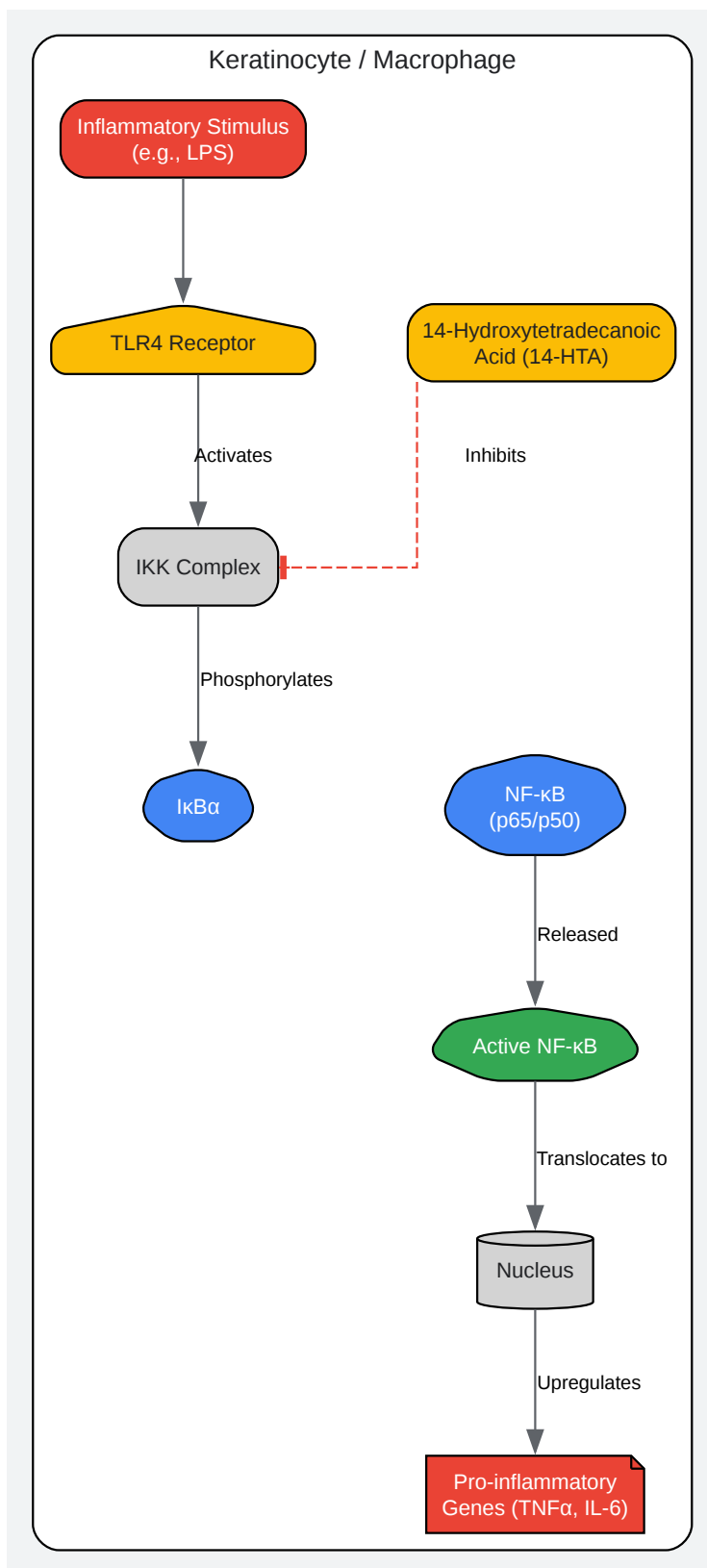
Hypothesized Anti-Aging Signaling Pathway



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Caption: Hypothesized activation of collagen synthesis by 14-HTA via the PPAR α pathway.

Hypothesized Anti-Inflammatory Signaling Pathway



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Caption: Hypothesized inhibition of the NF- κ B inflammatory pathway by 14-HTA.

Section 4: Experimental Protocols

Protocol: In Vitro Collagen I Synthesis Assay

This protocol is designed to quantify the effect of 14-HTA on collagen production in human dermal fibroblasts.[\[14\]](#)[\[15\]](#)

1. Materials:

- Normal Human Dermal Fibroblasts (NHDF)
- DMEM high glucose medium with 10% Fetal Bovine Serum (FBS)
- **14-Hydroxytetradecanoic acid** (stock solution in DMSO)
- Sircol™ Soluble Collagen Assay Kit
- TGF- β (Positive Control)
- Phosphate-Buffered Saline (PBS)

2. Cell Culture and Treatment:

- Seed NHDF cells in a 24-well plate at a density of 5×10^4 cells/well and culture until 70-80% confluent.
- Starve cells in serum-free DMEM for 24 hours to synchronize them.
- Treat cells with varying concentrations of 14-HTA (e.g., 1 μ M, 5 μ M, 10 μ M) in serum-free DMEM.
- Include a vehicle control (DMSO) and a positive control (e.g., 10 ng/mL TGF- β).
- Incubate for 48 hours at 37°C, 5% CO₂.

3. Collagen Quantification (Sircol Assay):

- After incubation, collect the cell culture supernatant from each well.
- Perform the Sircol assay according to the manufacturer's instructions. Briefly:
 - Add 1 mL of Sircol Dye Reagent to 100 μ L of supernatant.
 - Incubate for 30 minutes at room temperature with gentle shaking.
 - Centrifuge at 12,000 rpm for 10 minutes to pellet the collagen-dye complex.
 - Discard the supernatant and add 750 μ L of ice-cold Acid-Salt Wash Reagent.
 - Centrifuge again and discard the supernatant.
 - Add 250 μ L of Alkali Reagent to dissolve the pellet.
 - Read the absorbance at 555 nm using a microplate reader.
- Calculate collagen concentration based on a standard curve prepared with known collagen concentrations.
- Express results as a percentage change relative to the vehicle control.

Protocol: In Vitro Skin Irritation Test

This protocol uses a reconstituted human epidermal (RhE) model to assess the irritation potential of a formulation containing 14-HTA.[\[16\]](#)[\[17\]](#)

1. Materials:

- Reconstituted human epidermis tissue kit (e.g., EpiDerm™)
- Assay medium provided with the kit
- Test formulation containing 14-HTA
- Negative Control: Sterile PBS
- Positive Control: 5% Sodium Dodecyl Sulfate (SDS)

- MTT reagent (1 mg/mL in assay medium)

- Isopropanol

2. Tissue Dosing and Incubation:

- Pre-incubate the RhE tissues in assay medium for 60 minutes at 37°C.
- Remove tissues and gently blot dry.
- Apply 25 µL of the test formulation, negative control, or positive control directly onto the tissue surface.
- Incubate for 60 minutes at 37°C, 5% CO₂.

3. Viability Assessment (MTT Assay):

- After incubation, thoroughly rinse the tissues with PBS to remove the test substance.
- Transfer each tissue to a new well containing 300 µL of MTT solution.
- Incubate for 3 hours at 37°C, protected from light.
- Remove tissues, blot dry, and place in a new plate.
- Add 2 mL of isopropanol to each well to extract the formazan dye.
- Incubate for 2 hours at room temperature with gentle shaking.
- Transfer 200 µL of the extract from each well to a 96-well plate.
- Read the optical density (OD) at 570 nm.

4. Data Interpretation:

- Calculate the percent viability for each tissue relative to the negative control:
 - % Viability = (OD_{test} / OD_{negative_control}) * 100

- A formulation is classified as an irritant if the mean tissue viability is reduced to $\leq 50\%$ of the negative control.

Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of 14-HTA that inhibits the visible growth of a target microorganism.^[12]

1. Materials:

- **14-Hydroxytetradecanoic acid** (stock solution in ethanol)
- Target microorganism (e.g., *Staphylococcus aureus* ATCC 25923)
- Tryptic Soy Broth (TSB)
- Sterile 96-well microtiter plates
- Spectrophotometer (plate reader)

2. Assay Procedure:

- Prepare a bacterial suspension in TSB and adjust its turbidity to a 0.5 McFarland standard (approx. 1.5×10^8 CFU/mL). Dilute this suspension to achieve a final inoculum of 5×10^5 CFU/mL in the wells.
- In a 96-well plate, perform a two-fold serial dilution of the 14-HTA stock solution in TSB. The final volume in each well should be 100 μ L, with concentrations ranging from 4000 μ g/mL down to 2 μ g/mL.
- Add 100 μ L of the prepared bacterial inoculum to each well.
- Include a positive control for growth (TSB + inoculum, no 14-HTA) and a negative control (TSB only).
- Seal the plate and incubate at 37°C for 24 hours.

3. Determining MIC:

- After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of 14-HTA in which no visible turbidity (bacterial growth) is observed.
- Alternatively, read the optical density at 600 nm. The MIC is the lowest concentration where the OD is not significantly different from the negative control.

Section 5: Sample Cosmetic Formulation

This section provides a basic example of an oil-in-water (O/W) anti-aging cream formulation. The final pH should be adjusted to be compatible with skin (typically 4.5-5.5) while maintaining the stability of the active ingredient.[\[18\]](#)[\[19\]](#)

Phase	Ingredient (INCI Name)	Function	% w/w
A	Deionized Water	Solvent	q.s. to 100
Glycerin	Humectant	3.00	
Xanthan Gum	Thickener	0.20	
B	Cetearyl Alcohol (and) Ceteareth-20	Emulsifier	5.00
Caprylic/Capric Triglyceride	Emollient	8.00	
Dimethicone	Occlusive	1.50	
14-Hydroxytetradecanoic Acid	Active Ingredient	1.00	
C	Phenoxyethanol (and) Ethylhexylglycerin	Preservative	1.00
Tocopherol (Vitamin E)	Antioxidant	0.50	
Citric Acid / Sodium Hydroxide	pH Adjuster	q.s.	

Manufacturing Protocol:

- Heat Phase A and Phase B separately to 75°C.
- Add Phase B to Phase A with constant stirring (homogenization) to form an emulsion.
- Cool the emulsion to 40°C while stirring.
- Add Phase C ingredients one by one, mixing well after each addition.
- Adjust the final pH to 5.0 - 5.5.

- Cool to room temperature with gentle stirring.

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